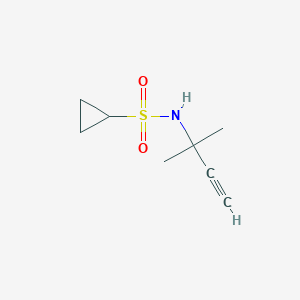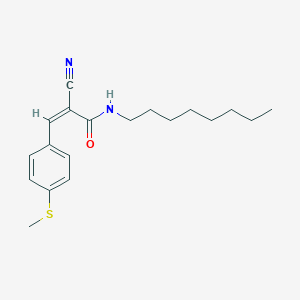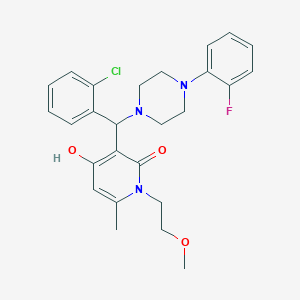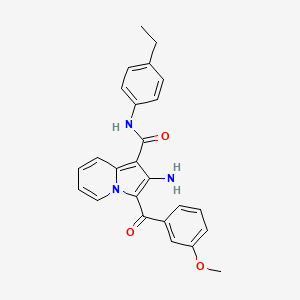![molecular formula C24H17ClN2OS3 B2424862 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chloro-1-benzothiophene-2-carboxamide CAS No. 313395-94-7](/img/structure/B2424862.png)
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chloro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chloro-1-benzothiophene-2-carboxamide” is a complex organic molecule. It contains a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, the synthesis of N-(1,3 benzothiazole-2-yl)-2chloroacetamide was achieved from the acetylation of 2-amino benzothiazole derivatives in the presence of TEA in chloroform .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS . These techniques provide information about the functional groups, hydrogen and carbon atoms, and the molecular weight of the compound .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, they can participate in reactions with aromatic aldehydes with o-aminothiophenols . They can also undergo intramolecular cyclization with phenolic azomethines leading to substituted benzoxazoles and benzothiazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various techniques. For instance, the melting point of N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide was found to be 254–256 °C . The compound was found to be a white powder with a yield of 86.5% .Scientific Research Applications
Antitumor Activity
A significant application of derivatives of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chloro-1-benzothiophene-2-carboxamide is in antitumor activity. Ostapiuk, Frolov, and Matiychuk (2017) synthesized a series of thiazole derivatives, including this compound, and found two of these derivatives showed high ability to inhibit the in vitro growth of human tumor cells. This suggests their potential as innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).
Antimicrobial Studies
Another significant application area is antimicrobial activity. Research by Naganagowda and Petsom (2012) on 3-chloro-1-benzothiophene-2-carbonylchloride derivatives, which are structurally related, demonstrated antibacterial and antifungal activities. This highlights the potential of these compounds in developing new antimicrobial agents (Naganagowda & Petsom, 2012).
Synthesis and Characterization
The synthesis and characterization of these compounds form a critical part of scientific research. For instance, Pokhodylo et al. (2010) explored novel transformations of the amino and carbonyl/nitrile groups in the Gewald thiophenes for thienopyrimidine synthesis, indicating the compound's relevance in the synthesis of new heterocyclic structures (Pokhodylo, Shyyka, Savka, & Obushak, 2010).
Biological Activity
The broad scope of biological activity of these compounds is also a key area of research. For example, compounds related to this compound have been studied for their antibacterial and antifungal activities, further demonstrating the compound's potential in pharmaceutical applications (Naganagowda & Petsom, 2011).
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole core have been reported to exhibit antibacterial activity . They have shown promising activity against Staphylococcus aureus .
Mode of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . The compound’s interaction with its targets likely involves binding to bacterial proteins, disrupting their function, and leading to bacterial death .
Biochemical Pathways
These could include pathways involved in bacterial cell wall synthesis, protein synthesis, and DNA replication .
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile for similar synthesized compounds . This suggests that the compound may have good absorption, distribution, metabolism, and excretion (ADME) properties, which would impact its bioavailability.
Result of Action
The result of the compound’s action is likely the inhibition of bacterial growth, leading to bacterial death . This is suggested by the compound’s antibacterial activity against Staphylococcus aureus .
Safety and Hazards
Benzothiazole derivatives can pose certain safety and hazard risks. For instance, they can cause skin corrosion/irritation and serious eye damage/eye irritation . They can also cause specific target organ toxicity, affecting organs such as the respiratory system . Contact with acids can liberate toxic gas .
Future Directions
Benzothiazole derivatives have a wide range of applications due to their diverse biological activities. Future research could focus on designing and synthesizing new benzothiazole derivatives with enhanced biological activities. For instance, compounds with improved antibacterial, antifungal, anticancer, and anti-inflammatory activities could be developed .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chloro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2OS3/c25-20-14-8-2-5-11-17(14)29-21(20)22(28)27-24-19(13-7-1-4-10-16(13)30-24)23-26-15-9-3-6-12-18(15)31-23/h2-3,5-6,8-9,11-12H,1,4,7,10H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQMHXMPBNEWLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C5=NC6=CC=CC=C6S5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-ethylsulfonylbenzamide](/img/structure/B2424782.png)

![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2424784.png)
![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2424785.png)

![2-Benzylsulfanyl-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2424788.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide](/img/structure/B2424789.png)
![2-Chloro-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)acetamide](/img/structure/B2424790.png)
![(E)-3-[5-chloro-1-(4-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide](/img/structure/B2424791.png)
![(E)-ethyl 2-((3,4-difluorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2424793.png)


![Methyl 4-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2424796.png)
